6,7-Dehydro Triamcinolone Acetonide is a synthetic derivative of Triamcinolone Acetonide, classified as a corticosteroid. Its molecular formula is , and it has a molecular weight of approximately 432.48 g/mol. This compound is characterized by the presence of a double bond between the 6 and 7 carbon atoms, which distinguishes it from its parent compound, Triamcinolone Acetonide. The compound is primarily utilized in scientific research and has potential therapeutic applications due to its anti-inflammatory properties .
6,7-Dehydro Triamcinolone Acetonide is synthesized from Triamcinolone Acetonide, which itself is derived from cortisol. As a corticosteroid, it falls under the category of glucocorticoids, which are known for their anti-inflammatory and immunosuppressive effects. This classification positions it among other corticosteroids used in both clinical and research settings, focusing on inflammatory diseases and cellular signaling pathways .
The synthesis of 6,7-Dehydro Triamcinolone Acetonide involves several steps that typically include:
This multi-step synthesis requires careful control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yields and purity of the final product.
The molecular structure of 6,7-Dehydro Triamcinolone Acetonide features a steroid backbone with specific functional groups that confer its biological activity. The notable double bond between carbons 6 and 7 alters its interactions with biological targets.
6,7-Dehydro Triamcinolone Acetonide can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The mechanism of action for 6,7-Dehydro Triamcinolone Acetonide primarily involves its interaction with glucocorticoid receptors in target cells:
Research indicates that this compound can suppress inflammatory responses by modulating signaling pathways in mesenchymal stem cells, influencing apoptosis and adipogenesis while impairing chondrogenesis .
6,7-Dehydro Triamcinolone Acetonide has several applications in scientific research:
6,7-Dehydro Triamcinolone Acetonide (CAS 1893-84-1) is a structurally modified corticosteroid derivative characterized by the introduction of a double bond between positions 6 and 7 of the steroid nucleus. This modification yields a molecular formula of C₂₄H₂₉FO₆ and a molecular weight of 432.48 g/mol [1] [3] [8]. As a process-related impurity and degradation product of Triamcinolone Acetonide (TA), it plays a critical role in pharmaceutical quality control, necessitating rigorous monitoring during drug manufacturing and storage [3] [7] [9]. The compound's extended conjugation system significantly alters its spectroscopic properties and chromatographic behavior compared to its parent compound, making it a key analyte in stability-indicating methods [3] [9].
The core structural distinction between 6,7-Dehydro Triamcinolone Acetonide and Triamcinolone Acetonide (TA; CAS 76-25-5) lies in the Δ⁶-double bond within the A/B rings of the steroid backbone. This modification transforms the diene system (positions 1,4-diene-3-one) in TA into a triene system (1,4,6-triene-3-one), extending conjugation and altering electronic properties [3] [4]. The acetonide group (cyclic 16,17-acetal with acetone) and fluorinated C9 position remain intact, preserving the molecule's glucocorticoid character while influencing its metabolic stability [3] [7].
Table 1: Structural and Physicochemical Comparison
Property | 6,7-Dehydro Triamcinolone Acetonide | Triamcinolone Acetonide |
---|---|---|
CAS Registry Number | 1893-84-1 | 76-25-5 |
Molecular Formula | C₂₄H₂₉FO₆ | C₂₄H₃₁FO₆ |
Molecular Weight (g/mol) | 432.48 | 434.50 |
Key Structural Feature | 1,4,6-Triene-3-one system | 1,4-Diene-3-one system |
Melting Point | 213–216°C | 290–294°C |
UV Absorption | Enhanced due to extended conjugation | Standard diene absorption |
This structural shift reduces molecular weight by 2 Da compared to TA and increases planarity in the A-ring, leading to distinct crystallographic properties [1] [8]. The Δ⁶ modification also elevates the compound's reactivity toward oxidation due to electron density redistribution, contributing to its role as a degradation marker in TA formulations [3] [9]. Spectroscopically, the triene system generates a characteristic UV-Vis absorption profile between 240–280 nm, serving as a diagnostic tool for detection in chromatographic analyses [3] [7].
The deliberate synthesis of 6,7-dehydro derivatives emerged during mid-20th-century efforts to optimize glucocorticoid therapeutics. Early corticosteroid research (1940s–1950s) focused on structural modifications to enhance receptor binding and metabolic stability. The introduction of the 1,2-double bond in prednisolone (1950s) improved anti-inflammatory potency, while fluorination at C9 (as in triamcinolone) further amplified glucocorticoid activity [2] [4].
6,7-Dehydro Triamcinolone Acetonide was initially characterized not as a target compound but as an unintended byproduct during TA synthesis. Its formation occurs via dehydrogenation side reactions during oxidation steps or through acid/base-catalyzed eliminations in steroid intermediates [7] [9]. By the 1970s, analytical advances in HPLC and spectroscopy enabled its identification as a process-related impurity in TA batches, prompting systematic studies into its formation kinetics [3] [7]. The compound gained regulatory significance with the establishment of ICH guidelines (Q3A/B) requiring strict control of impurities ≥0.1% in pharmaceuticals [3] [7].
In pharmaceutical manufacturing, 6,7-Dehydro Triamcinolone Acetonide is classified as a process-related impurity arising during TA synthesis and a degradation product under oxidative storage conditions [3] [7] [9]. Its formation mechanisms include:
Table 2: Impurity Profile and Analytical Control
Parameter | Specifications | Analytical Methodology |
---|---|---|
ICH Classification | Qualified impurity (threshold: 0.10–0.15%) | HPLC-UV/MS |
Typical Levels in TA API | ≤0.2% | Reverse-phase C18 columns; gradient elution |
Detection Wavelength | 241–254 nm (enhanced molar absorptivity) | UV-Vis diode array detection |
Key Differentiation | Retention time shift vs. TA: +1.5–3.0 min | Mass spec: m/z 432.48 [M+H]⁺ |
Regulatory frameworks (e.g., FDA, EMA) mandate strict control of this impurity due to its potential impact on drug efficacy and stability. In ANDA filings, manufacturers must:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: